Cas no 801156-77-4 (1,2,3,4-Tetrahydroquinolin-4-amine)

1,2,3,4-Tetrahydroquinolin-4-amine is a heterocyclic organic compound featuring a partially hydrogenated quinoline core with an amine functional group at the 4-position. This structure imparts versatility in synthetic applications, particularly in pharmaceuticals and agrochemicals, where it serves as a key intermediate or building block. Its saturated ring system enhances stability compared to fully aromatic analogs, while the amine group offers reactivity for further functionalization. The compound is valuable in medicinal chemistry for designing bioactive molecules, including potential CNS agents, due to its structural similarity to privileged pharmacophores. High purity grades are available to meet rigorous research and industrial requirements, ensuring reproducibility in downstream applications.
1,2,3,4-Tetrahydroquinolin-4-amine structure
801156-77-4 structure
Product Name:1,2,3,4-Tetrahydroquinolin-4-amine
CAS No:801156-77-4
MF:C9H12N2
MW:148.204981803894
MDL:MFCD06796174
CID:1036363
PubChem ID:18384065
Update Time:2025-10-12

1,2,3,4-Tetrahydroquinolin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1,2,3,4-Tetrahydroquinolin-4-amine
    • 1,2,3,4-Tetrahydro-quinolin-4-ylamine
    • UZAOPTDGCXICDB-UHFFFAOYSA-N
    • 2501AC
    • 4-amino-1,2,3,4-tetrahydroquinoline
    • 4-Quinolinamine, 1,2,3,4-tetrahydro-
    • BC222937
    • AK128627
    • ST24036641
    • T57296
    • 1,2,3,4-Tetrahydro-4-quinolinamine (ACI)
    • Quinoline, 4-amino-1,2,3,4-tetrahydro- (8CI)
    • CS-0133057
    • SB32885
    • C76564
    • (S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine
    • BHB15677
    • EN300-298586
    • AKOS006292895
    • SCHEMBL1140930
    • 801156-77-4
    • (R)-1,2,3,4-Tetrahydro-quinolin-4-ylamine
    • SB32881
    • DB-075652
    • DTXSID20593328
    • SB38822
    • MFCD06796174
    • DS-5902
    • MDL: MFCD06796174
    • Inchi: 1S/C9H12N2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,11H,5-6,10H2
    • InChI Key: UZAOPTDGCXICDB-UHFFFAOYSA-N
    • SMILES: NC1CCNC2C1=CC=CC=2

Computed Properties

  • Exact Mass: 148.100048391g/mol
  • Monoisotopic Mass: 148.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38
  • XLogP3: 0.9

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.1±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 265.1±39.0 °C at 760 mmHg
  • Flash Point: 131.7±30.7 °C
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

1,2,3,4-Tetrahydroquinolin-4-amine Security Information

1,2,3,4-Tetrahydroquinolin-4-amine Pricemore >>

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Ambeed
A136989-100mg
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Ambeed
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1,2,3,4-Tetrahydroquinolin-4-amine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum ,  Ruthenium Solvents: Tetrahydrofuran ;  18 h, 10 atm, 60 °C
Reference
Intimate ruthenium-platinum nanoalloys supported on carbon catalyze the hydrogenation and one-pot hydrogenation-coupling reaction of oxidized amino derivatives
Rivero-Crespo, Miguel A.; et al, Catalysis Science & Technology, 2023, 13(8), 2508-2516

1,2,3,4-Tetrahydroquinolin-4-amine Raw materials

1,2,3,4-Tetrahydroquinolin-4-amine Preparation Products

Additional information on 1,2,3,4-Tetrahydroquinolin-4-amine

1,2,3,4-Tetrahydroquinolin-4-amine: A Comprehensive Overview

1,2,3,4-Tetrahydroquinolin-4-amine, also known by its CAS number 801156-77-4, is a versatile compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential for use in advanced materials and drug development. Recent studies have highlighted its role in the synthesis of novel materials with tailored electronic properties.

The structure of 1,2,3,4-Tetrahydroquinolin-4-amine consists of a quinoline ring partially hydrogenated to form a tetrahydro derivative. The presence of an amine group at the 4-position introduces additional functional versatility. This compound is synthesized through a variety of methods, including catalytic hydrogenation and reductive amination. Researchers have explored its use as a precursor for the synthesis of more complex molecules with potential applications in pharmaceuticals and electronics.

In recent years, the interest in 1,2,3,4-Tetrahydroquinolin-4-amine has been driven by its ability to act as a building block in the construction of heterocyclic compounds. These compounds are essential in the development of new drugs targeting various diseases. For instance, studies have shown that derivatives of this compound exhibit promising anti-inflammatory and antioxidant properties. Additionally, its role in the synthesis of advanced materials for energy storage applications has been explored.

The chemical stability and reactivity of CAS No 801156-77-4 make it an attractive candidate for use in catalytic processes. Recent research has focused on optimizing its synthesis to enhance yield and purity. Furthermore, its compatibility with various organic reactions has led to its application in the development of novel catalysts for industrial processes.

In conclusion, 1,2,3,4-Tetrahydroquinolin-4-amine (CAS No 801156-77-4) is a compound with significant potential across multiple domains. Its structural flexibility and functional diversity make it a valuable tool in modern chemical research. As ongoing studies continue to uncover new applications and improve synthetic methods, this compound is poised to play an increasingly important role in both academic and industrial settings.

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